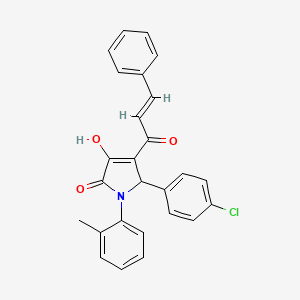![molecular formula C13H16F3N3O2 B5416201 N-(pyridin-2-ylmethyl)-2-[2-(trifluoromethyl)morpholin-4-yl]acetamide](/img/structure/B5416201.png)
N-(pyridin-2-ylmethyl)-2-[2-(trifluoromethyl)morpholin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-ylmethyl)-2-[2-(trifluoromethyl)morpholin-4-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has been shown to be effective against a variety of cancers and autoimmune diseases.
Mechanism of Action
N-(pyridin-2-ylmethyl)-2-[2-(trifluoromethyl)morpholin-4-yl]acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in B-cell signaling pathways. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival. This compound has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cells, leading to the inhibition of tumor growth. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma), which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to inhibit the activation of T-cells, which play a crucial role in the development of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-(pyridin-2-ylmethyl)-2-[2-(trifluoromethyl)morpholin-4-yl]acetamide has several advantages in lab experiments, including its high selectivity for BTK and its ability to induce apoptosis in B-cells. However, this compound has some limitations, including its potential toxicity and its narrow therapeutic window. Additionally, this compound may have off-target effects on other kinases, which could lead to unwanted side effects.
Future Directions
There are several future directions for the research and development of N-(pyridin-2-ylmethyl)-2-[2-(trifluoromethyl)morpholin-4-yl]acetamide. One potential direction is the investigation of its use in combination therapies with other drugs, such as venetoclax, to enhance its efficacy. Another direction is the development of more selective BTK inhibitors with fewer off-target effects. Additionally, the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis, is an area of active research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans is necessary to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-(pyridin-2-ylmethyl)-2-[2-(trifluoromethyl)morpholin-4-yl]acetamide involves a multistep process that begins with the reaction of 2-bromo-5-chloropyridine with 2-(trifluoromethyl)morpholine to produce 2-(trifluoromethyl)morpholin-4-yl)-5-chloropyridine. This intermediate is then coupled with N-(pyridin-2-ylmethyl)acetamide in the presence of a palladium catalyst to produce this compound. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-2-[2-(trifluoromethyl)morpholin-4-yl]acetamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to be effective against B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, this compound has been studied for its potential use in combination therapies with other drugs, such as venetoclax, to enhance its efficacy.
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-[2-(trifluoromethyl)morpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c14-13(15,16)11-8-19(5-6-21-11)9-12(20)18-7-10-3-1-2-4-17-10/h1-4,11H,5-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRNORWMSKGIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC(=O)NCC2=CC=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5416118.png)

![6-methyl-1-(2-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5416127.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5416139.png)
![5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}-2-(3-thienyl)pyridine](/img/structure/B5416141.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5416164.png)
![N-ethyl-N-[(3-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5416171.png)
![N-(pyridin-2-ylmethyl)-4-(3-pyrrolidin-1-ylpyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5416182.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide](/img/structure/B5416188.png)
![2-(4-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5416192.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide 2-butenedioate](/img/structure/B5416197.png)
![3-{[(2-furylmethyl)(methyl)amino]methyl}-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5416200.png)
![5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5416212.png)